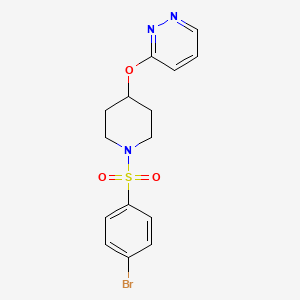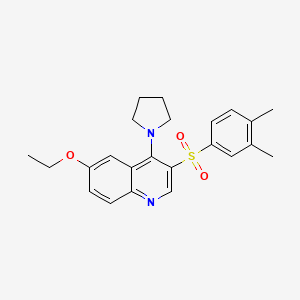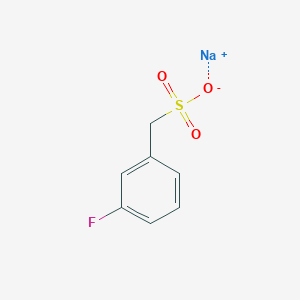
Sodium (3-fluorophenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3-fluorophenyl)methanesulfonate is a chemical compound . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of Sodium (3-fluorophenyl)methanesulfonate is determined by various techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure is further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
Sodium (3-fluorophenyl)methanesulfonate participates in various chemical reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium (3-fluorophenyl)methanesulfonate are similar to those of other sulfonates . It is a colorless liquid with a molecular formula of CH3SO3Na . It is hygroscopic in its concentrated form and can dissolve a wide range of metal salts .Scientific Research Applications
Pharmaceutical Research: Parkinson’s Disease Treatment
Sodium (3-fluorophenyl)methanesulfonate is a key component in the synthesis of Safinamide , a drug used for treating Parkinson’s disease . Safinamide acts as an MAO-B inhibitor, sodium channel blocker, and glutamate release inhibitor, which helps in managing the symptoms of Parkinson’s disease by enhancing dopaminergic function and inhibiting excessive glutamate release.
Organic Synthesis: Sulfonylating Agent
In organic chemistry, Sodium (3-fluorophenyl)methanesulfonate serves as a sulfonylating agent to introduce the sulfonyl group into organic molecules . This is crucial for creating a variety of organosulfur compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.
Electrochemistry: Supporting Electrolyte
Due to its ionic nature and stability, Sodium (3-fluorophenyl)methanesulfonate can be used as a supporting electrolyte in electrochemical experiments . It helps in studying specific electrode reactions without interference from the electrolyte itself, which is essential for developing new electrochemical sensors and batteries.
Cryobiology: Cryoprotectant
This compound has potential applications as a cryoprotectant in cell biology research. It can protect cells during the freezing and thawing processes, allowing for the preservation of cell cultures for extended periods, which is vital for various biological studies and medical applications.
Protein Science: Protein Precipitant
In protein science, Sodium (3-fluorophenyl)methanesulfonate can act as a protein precipitant. It aids in the isolation and purification of specific proteins from complex mixtures, which is a fundamental step in understanding protein structure and function.
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
Mechanism of Action
Target of Action
Sodium (3-fluorophenyl)methanesulfonate is a derivative of Safinamide . Safinamide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme involved in the breakdown of dopamine in the brain . Therefore, the primary target of Sodium (3-fluorophenyl)methanesulfonate is likely to be MAO-B.
Mode of Action
As a MAO-B inhibitor, Sodium (3-fluorophenyl)methanesulfonate prevents the breakdown of dopamine, thereby increasing its availability in the brain . This compound also inhibits the release of glutamate , a neurotransmitter that is often overactive in people with neurological disorders .
Biochemical Pathways
By inhibiting MAO-B and the release of glutamate, Sodium (3-fluorophenyl)methanesulfonate affects several biochemical pathways. It enhances dopaminergic function and reduces the overactivity of glutamatergic neurons
Pharmacokinetics
Safinamide, a related compound, has a bioavailability of 95%, is 88-90% protein-bound, and is metabolized by amidases and glucuronidation . Its elimination half-life is 20-30 hours, and it is excreted 76% by the kidneys and 1.5% in the feces . These properties may give an indication of the ADME properties of Sodium (3-fluorophenyl)methanesulfonate.
Result of Action
The inhibition of MAO-B and the reduction of glutamate release by Sodium (3-fluorophenyl)methanesulfonate can lead to an increase in dopamine levels and a decrease in glutamate activity in the brain . This can result in improved motor control and reduced motor symptoms in diseases like Parkinson’s disease .
properties
IUPAC Name |
sodium;(3-fluorophenyl)methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S.Na/c8-7-3-1-2-6(4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJODCRMBZXITCH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (3-fluorophenyl)methanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

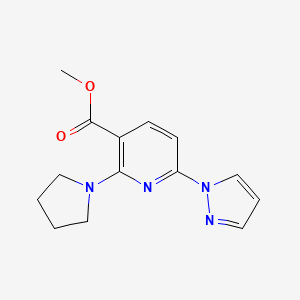

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2881576.png)
![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2881577.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)
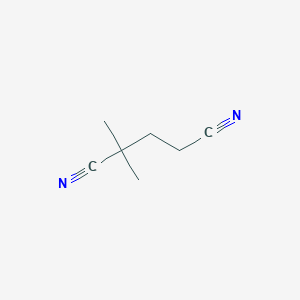
![2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2881585.png)
![1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2881586.png)

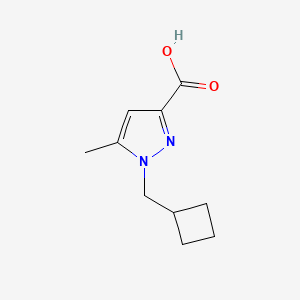
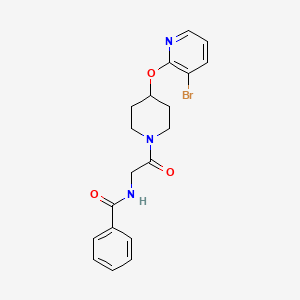
![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine](/img/structure/B2881593.png)
